molecular formula C26H22FN5O3 B10930140 N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930140
M. Wt: 471.5 g/mol
InChI Key: PHJYJADKQGPXDE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, pyrazolyl, and oxazolo-pyridine moieties. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the oxazolo-pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the pyrazolyl moiety: This step often involves nucleophilic substitution reactions.

    Final coupling and functionalization: The final product is obtained through coupling reactions and subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with receptors to modulate their signaling pathways.

    Gene expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • N-(4-bromophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C26H22FN5O3

Molecular Weight

471.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H22FN5O3/c1-16-24-22(12-23(29-25(24)35-30-16)18-4-10-21(34-3)11-5-18)26(33)32(15-17-13-28-31(2)14-17)20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3

InChI Key

PHJYJADKQGPXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N(CC4=CN(N=C4)C)C5=CC=C(C=C5)F

Origin of Product

United States

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